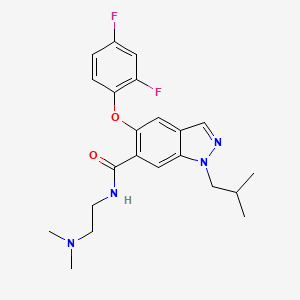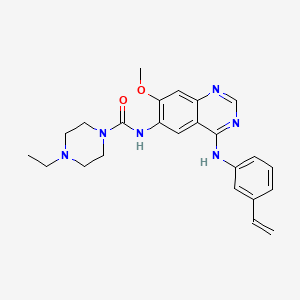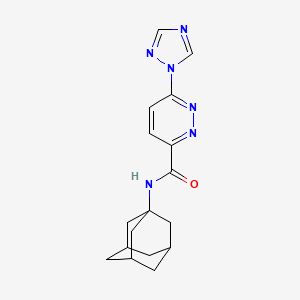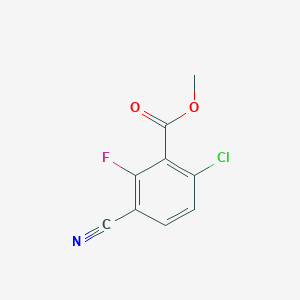
4-(2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamido)benzamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound stands out due to its complex structure, comprising various functional groups like pyrazole, amide, and morpholine, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamido)benzamide typically involves multi-step organic reactions, starting from readily available precursors. One common approach includes the following steps:
Formation of 5-methyl-1H-pyrazole: : Reacting acetylacetone with hydrazine hydrate.
Attachment of morpholine-4-carbonyl group: : Through acylation reactions.
Condensation reaction: : Combining the pyrazole derivative with 2-bromoacetamide.
Coupling with 4-aminobenzamide: : Utilizing coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
These steps require carefully controlled conditions, including temperature regulation, pH adjustment, and the use of specific solvents to ensure high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process might be optimized for efficiency, yield, and cost-effectiveness. This could involve:
Flow chemistry techniques: : To enhance reaction rates and ensure better control over reaction parameters.
Automated synthesis platforms: : For scaling up the production with high precision and consistency.
Chemical Reactions Analysis
Types of Reactions
4-(2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamido)benzamide can undergo various chemical reactions, including:
Oxidation: : Formation of oxidized derivatives using reagents such as m-chloroperbenzoic acid.
Reduction: : Conversion to reduced forms using agents like sodium borohydride.
Substitution: : Halogenation, nitration, and sulfonation reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminium hydride.
Substitution conditions: : Acidic or basic conditions depending on the desired substitution, catalysts like iron(III) chloride for halogenation.
Major Products Formed
The major products from these reactions vary based on the specific reagents and conditions used. Common products include halogenated pyrazoles, nitro derivatives, and sulfonated compounds.
Scientific Research Applications
4-(2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamido)benzamide finds applications in multiple fields:
Chemistry: : As an intermediate for synthesizing more complex molecules.
Biology: : Investigating its role as a potential bioactive compound.
Medicine: : Research into its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: : Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamido)benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream biological effects. The exact pathways and targets can vary based on the application, but often include inhibition of key enzymes or modulation of signaling pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
When compared with other similar compounds, such as:
4-(2-(3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamido)benzamide: : Lacks the methyl group, potentially altering its biological activity and reactivity.
4-(2-(5-ethyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamido)benzamide: : Contains an ethyl group instead of methyl, affecting its steric and electronic properties.
The uniqueness of 4-(2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamido)benzamide lies in its specific structural arrangement, which imparts distinct reactivity and potential biological activity not seen in other compounds.
In essence, this compound is a compound with rich chemical properties and diverse applications, making it a valuable subject in scientific research and industrial processes.
Properties
IUPAC Name |
4-[[2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c1-12-10-15(18(26)22-6-8-27-9-7-22)21-23(12)11-16(24)20-14-4-2-13(3-5-14)17(19)25/h2-5,10H,6-9,11H2,1H3,(H2,19,25)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXGPTPRAWNSKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)C(=O)N)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-benzyl-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)

![N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2913287.png)

![6-ethyl-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B2913291.png)
![3,5-dimethyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2913293.png)
![5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(3-methylbutyl)pentanamide](/img/structure/B2913295.png)
![9a-phenyl-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B2913296.png)
![N-benzyl-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2913297.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B2913298.png)
![2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2913299.png)
![tert-butyl N-({5-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride](/img/structure/B2913303.png)

